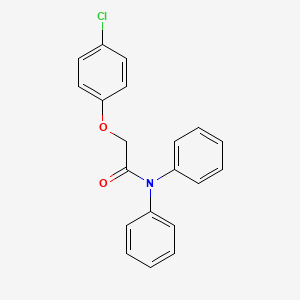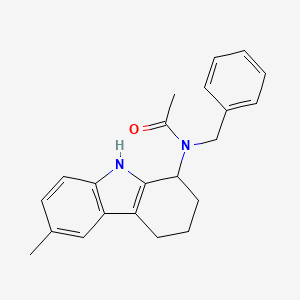![molecular formula C19H19NO2 B5002996 8-[2-(3,4-dimethylphenoxy)ethoxy]quinoline](/img/structure/B5002996.png)
8-[2-(3,4-dimethylphenoxy)ethoxy]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[2-(3,4-dimethylphenoxy)ethoxy]quinoline is an organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, materials science, and organic synthesis. The compound this compound is characterized by the presence of a quinoline core substituted with a 2-(3,4-dimethylphenoxy)ethoxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-(3,4-dimethylphenoxy)ethoxy]quinoline typically involves the following steps:
Formation of the 3,4-dimethylphenoxyethanol intermediate: This can be achieved by reacting 3,4-dimethylphenol with ethylene oxide in the presence of a base such as potassium hydroxide.
Etherification: The 3,4-dimethylphenoxyethanol is then reacted with 8-hydroxyquinoline in the presence of a suitable dehydrating agent like thionyl chloride or phosphorus oxychloride to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
8-[2-(3,4-dimethylphenoxy)ethoxy]quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
8-[2-(3,4-dimethylphenoxy)ethoxy]quinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimalarial, antibacterial, and anticancer agent due to its quinoline core.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 8-[2-(3,4-dimethylphenoxy)ethoxy]quinoline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to DNA, thereby interfering with cellular processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-[2-(4-chloro-2,5-dimethylphenoxy)ethoxy]quinoline
- 8-[3-(3,4-dimethylphenoxy)propoxy]quinoline
Uniqueness
8-[2-(3,4-dimethylphenoxy)ethoxy]quinoline is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. The presence of the 3,4-dimethylphenoxy group can enhance its lipophilicity and potentially improve its ability to cross biological membranes.
Propriétés
IUPAC Name |
8-[2-(3,4-dimethylphenoxy)ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-14-8-9-17(13-15(14)2)21-11-12-22-18-7-3-5-16-6-4-10-20-19(16)18/h3-10,13H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIHUHGVLCQTSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCOC2=CC=CC3=C2N=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(2-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5002925.png)
![5-(1,3-benzodioxol-5-ylmethylene)-1-[2-(4-fluorophenyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5002927.png)
![2-[1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-2-piperidinyl]ethanol](/img/structure/B5002933.png)
![16-[Bis(2-methylpropyl)carbamoyl]tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid](/img/structure/B5002941.png)
![3-bromo-4-methoxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide](/img/structure/B5002943.png)
![ethyl 4-(3-fluorobenzyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B5002945.png)

![2-methyl-6-[(3-methylcyclohexyl)amino]heptan-2-ol](/img/structure/B5002954.png)
![2-bromo-N-[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5002964.png)
![methyl 4-({[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]carbonyl}amino)butanoate](/img/structure/B5003001.png)


![4-[2-(THIOPHENE-2-AMIDO)BENZAMIDO]BENZOIC ACID](/img/structure/B5003013.png)
![2-{2-[(4-butoxyphenyl)amino]-2-oxoethoxy}-N-(3-chloro-2-methylphenyl)benzamide](/img/structure/B5003020.png)
